![molecular formula C9H14BClN2O2 B1376650 [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride CAS No. 1485418-79-8](/img/structure/B1376650.png)

[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride

Overview

Description

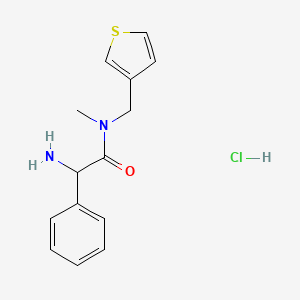

“[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride” is a chemical compound with the CAS Number: 1485418-79-8 . It has a molecular weight of 228.49 . The IUPAC name for this compound is 6-(1-pyrrolidinyl)-3-pyridinylboronic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1 H NMR, 13 C NMR and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a SMILES string of OB(O)c1ccc(nc1)N2CCCC2 and an InChI of 1S/C9H13BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2 .Scientific Research Applications

Boron-Containing Compounds in Drug Design

Boron-containing compounds, including those similar to [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride, have been increasingly incorporated into drug discovery endeavors due to their unique properties. These compounds can potentially enhance the potency and improve the pharmacokinetics profile of drugs. Recent years have seen the approval of several boronic acid drugs by regulatory bodies, indicating the growing significance of boron in medicinal chemistry (Plescia & Moitessier, 2020).

Boronic Acid Sensors

Boronic acids, due to their ability to bind covalently and reversibly to Lewis bases and polyols, have led to the development of numerous chemical sensors. These sensors, designed to recognize various biomolecules and ions, can significantly benefit from the inclusion of boronic acid moieties for improved selectivity and affinity. This has opened up new avenues in sensor technology, particularly for biomedical applications (Bian et al., 2019).

Environmental Remediation

Boron-containing compounds, including boronic acids, have demonstrated potential in environmental remediation, particularly in the removal of boron species from water. Layered double hydroxides (LDHs) have shown promise in capturing various boron species, presenting an efficient and economically viable method for treating boron-contaminated water sources (Theiss et al., 2013).

Antifungal Applications

The unique properties of boron, including those of boronic acids, have been exploited for antifungal purposes. Compounds such as boric acid and boronic acids have shown considerable bioactivity against fungi, serving as effective antifungal agents. This has implications for both agricultural and medical fields, where controlling fungal growth is often crucial (Arvanitis et al., 2020).

Safety and Hazards

This compound is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . It has hazard statements of H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7,13-14H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMHYIOWZAXVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)

![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)

![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

methanol](/img/structure/B1376583.png)